Dibutyl-p-cresol
Overview
Description
Dibutyl-p-cresol (also known as 2,3-DIBUTYL-4-METHYLPHENOL) is a chemical compound with the molecular formula C15H24O . It has a molecular weight of 220.35 g/mol .
Synthesis Analysis
A continuous-flow diazotization-hydrolysis protocol has been developed for the synthesis of p-cresol, a precursor to Dibutyl-p-cresol . The starting material, p-toluidine, is diazotized to produce a diazonium intermediate, followed by a neutralization reaction with urea and subsequent hydrolysis to yield p-cresol .
Molecular Structure Analysis
The molecular structure of Dibutyl-p-cresol consists of a phenol group with two butyl groups and one methyl group attached to the benzene ring . The InChI representation of the molecule is InChI=1S/C15H24O/c1-4-6-8-13-12(3)10-11-15(16)14(13)9-7-5-2/h10-11,16H,4-9H2,1-3H3
.
Chemical Reactions Analysis
While specific chemical reactions involving Dibutyl-p-cresol are not detailed in the search results, it’s known that cresols, which include Dibutyl-p-cresol, originate from the intestinal microbial metabolism of dietary amino acids .
Physical And Chemical Properties Analysis
Dibutyl-p-cresol has a density of 0.9±0.1 g/cm³ . Its boiling point is 322.2±11.0 °C at 760 mmHg . The compound has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 1 .
Scientific Research Applications
Environmental Impact and Soil Microbiome Alteration
- Impact on Soil Microbiome : Dibutyl phthalate (DBP), often used as a plasticizer, alters the microbiome and functions of black soils. High DBP concentrations result in reduced operational taxonomic unit (OTU) richness and Shannon index in bacteria and fungi, indicating a disturbance in soil microbial diversity and metabolic activity, ultimately impacting soil ecosystem function (Wang et al., 2016).
Chemical Analysis and Purification Techniques
- Fourier Transform Infrared Spectroscopy Analysis : The passive film produced during acidic phenol electro-oxidation, including p-cresol and its analogs, has been analyzed using Fourier Transform Infrared Spectroscopy, providing insights into the chemical structures formed during such oxidation processes (Gattrell & Kirk, 1992).
- Crystallization Techniques : Research on dibutyl cresol isomers has led to insights into their solubility and the development of crystallization techniques for extracting high-purity compounds, including ionol from different feedstocks (Sulimov & Kukushkin, 1972).
- Purification and Purity Determination : Techniques such as recrystallization and zone melting have been employed for the purification of 2,6-Di-tert-butyl-P-cresol, demonstrating effective methods for enhancing the purity of industrial products (Yin De-zhong, 2006).
Medical and Biological Research
- Neurological Impact : High-dose dibutyl phthalate improves spatial learning in male rats and is associated with increased hippocampal BDNF expression, suggesting potential neurological effects of DBP exposure (Li et al., 2010).
- Microbial Origins in Fermentation Processes : The microbial origins of p-cresol in the Chinese liquor-making process have been explored, indicating its significance as a major off-odor component and its correlation with certain microbial genera (Du et al., 2017).
- Role in Bacterial Competition : The production of para-cresol by Clostridium difficile affects microbial diversity and membrane integrity of Gram-negative bacteria, highlighting its role in bacterial competition and survival in the gut microbiome (Passmore et al., 2018).
Industrial and Chemical Processes
- Alkylation Reaction Study : The alkylation reaction of mixed p-cresol and m-cresol with isobutyiene, analyzed via gas-mass spectrometry, provides insights into industrial processes involving cresol compounds (Zhang Qiang, 2012).
Environmental Degradation Techniques
- Fenton Oxidation Process : The Fenton oxidation process has been used to treat wastewater containing cresols, demonstrating its effectiveness in chemical oxygen demand (COD) removal and the degradation of cresol isomers (Kavitha & Palanivelu, 2005).
Safety and Hazards
Dibutyl-p-cresol is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has been associated with acute oral toxicity, acute dermal toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Future Directions
properties
IUPAC Name |
2,3-dibutyl-4-methylphenol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O/c1-4-6-8-13-12(3)10-11-15(16)14(13)9-7-5-2/h10-11,16H,4-9H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFRKTGYVXQRDJH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=C(C=CC(=C1CCCC)O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80549386 | |
Record name | 2,3-Dibutyl-4-methylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80549386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
29997-25-9 | |
Record name | 2,3-Dibutyl-4-methylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80549386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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